molecular formula C9H10O2 B12081317 5-Cyclobutylfuran-2-carbaldehyde

5-Cyclobutylfuran-2-carbaldehyde

Cat. No.: B12081317
M. Wt: 150.17 g/mol
InChI Key: LTPWFCGRXGYHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclobutylfuran-2-carbaldehyde is an organic compound with the molecular formula C9H10O2. It is a furan derivative, characterized by a furan ring substituted with a cyclobutyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylfuran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-cyclobutylfuran with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 2-position of the furan ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclobutylfuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed:

Scientific Research Applications

5-Cyclobutylfuran-2-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cyclobutylfuran-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The furan ring may also participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 5-Methylfuran-2-carbaldehyde
  • 5-Phenylfuran-2-carbaldehyde
  • 5-(2-Furyl)furan-2-carbaldehyde

Comparison: 5-Cyclobutylfuran-2-carbaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other furan-2-carbaldehyde derivatives.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

5-cyclobutylfuran-2-carbaldehyde

InChI

InChI=1S/C9H10O2/c10-6-8-4-5-9(11-8)7-2-1-3-7/h4-7H,1-3H2

InChI Key

LTPWFCGRXGYHOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC=C(O2)C=O

Origin of Product

United States

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